Binding Affinity: HDM201 Picomolar Ki vs. Nanomolar Affinity of NVP-CGM097, Nutlin-3a, and Idasanutlin
HDM201 binds human MDM2 with an affinity constant in the picomolar range (sub-nanomolar Ki), representing a >10-fold improvement over the first-generation Novartis MDM2 inhibitor NVP-CGM097 (Ki = 1.3 nM) and a >1000-fold improvement over the prototype nutlin-3a (IC50 = 90 nM) [1][2]. Idasanutlin (RG7388) shows an IC50 of 6 nM in binding assays, also in the nanomolar range .
| Evidence Dimension | MDM2 binding affinity |
|---|---|
| Target Compound Data | Picomolar range Ki (sub-nanomolar); IC50 = 0.21 nM in TR-FRET assay |
| Comparator Or Baseline | NVP-CGM097 Ki = 1.3 nM; Nutlin-3a IC50 = 90 nM; Idasanutlin IC50 = 6 nM |
| Quantified Difference | ~10-fold vs. CGM097; >1000-fold vs. nutlin-3a; ~30-fold vs. idasanutlin |
| Conditions | TR-FRET biochemical assay with recombinant human MDM2 protein |
Why This Matters
Higher binding affinity allows lower effective doses, potentially reducing off-target toxicity and enabling more convenient dosing regimens in preclinical and clinical settings.
- [1] Stachyra-Valat T, Baysang F, D'Alessandro AC, et al. NVP-HDM201: Biochemical and biophysical profile of a novel highly potent and selective PPI inhibitor of p53-Mdm2. Cancer Res. 2016;76(14 Suppl):Abstract 1239. View Source
- [2] Holzer P, Chène P, Ferretti S, et al. Discovery of NVP-HDM201 – First disclosure of a Next-Generation Mdm2 inhibitor with superior characteristics. Cancer Res. 2016;76(14 Suppl):Abstract 4855. View Source
